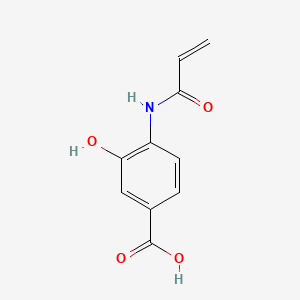
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid is an organic compound that features both an acryloyl group and a hydroxybenzoic acid moiety. This compound is of interest due to its potential applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. The presence of both the acryloyl and hydroxybenzoic acid functionalities allows for a range of chemical reactions and modifications, making it a versatile building block for advanced materials and bioactive compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the 3-hydroxybenzoic acid attacks the carbonyl carbon of the acryloyl chloride, leading to the formation of the desired product.
Reaction Conditions:
Reactants: 3-hydroxybenzoic acid, acryloyl chloride
Solvent: Anhydrous dichloromethane
Base: Triethylamine
Temperature: Room temperature
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reactants are continuously fed into the reactor, and the product is collected at the outlet, ensuring a steady production rate.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acryloyl group can be reduced to a saturated amide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution with desired nucleophiles.
Major Products Formed
Oxidation: 4-(Acryloylamino)-3-benzoic acid
Reduction: 4-(Acryloylamino)-3-hydroxybenzamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid has a wide range of applications in scientific research:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Pharmaceuticals: The compound can serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: It can be incorporated into materials to impart specific functionalities, such as improved mechanical properties or biocompatibility.
Biology: The compound can be used in the development of biomaterials for tissue engineering and drug delivery systems.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(prop-2-enoylamino)benzoic acid depends on its specific application. In polymer chemistry, the acryloyl group can undergo free radical polymerization, leading to the formation of crosslinked polymer networks. In pharmaceuticals, the compound can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-(prop-2-enoylamino)benzoic acid can be compared with other similar compounds, such as:
4-(Acryloylamino)-benzoic acid: Lacks the hydroxyl group, resulting in different reactivity and properties.
3-Hydroxybenzoic acid: Lacks the acryloyl group, limiting its applications in polymer chemistry.
4-(Methacryloylamino)-3-hydroxybenzoic acid: Contains a methacryloyl group instead of an acryloyl group, leading to different polymerization behavior.
The unique combination of the acryloyl and hydroxybenzoic acid functionalities in this compound makes it a versatile and valuable compound for various applications.
Propriétés
Numéro CAS |
149093-40-3 |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.185 |
Nom IUPAC |
3-hydroxy-4-(prop-2-enoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-7-4-3-6(10(14)15)5-8(7)12/h2-5,12H,1H2,(H,11,13)(H,14,15) |
Clé InChI |
WAOAGCLTGQDCJG-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NC1=C(C=C(C=C1)C(=O)O)O |
Synonymes |
Benzoic acid, 3-hydroxy-4-[(1-oxo-2-propenyl)amino]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


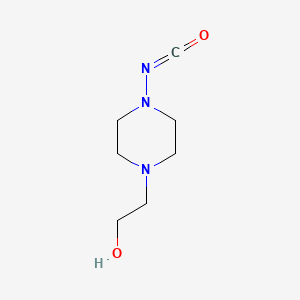


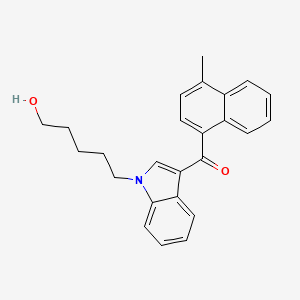
![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)
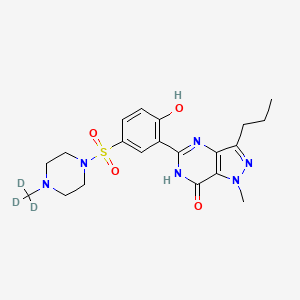
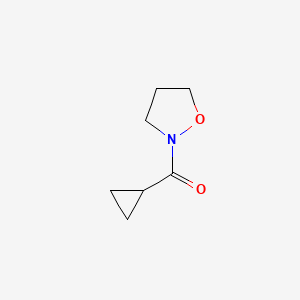
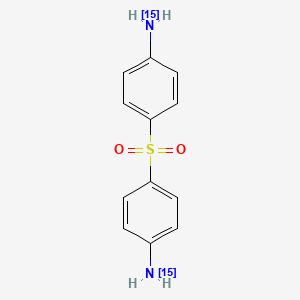
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)
![N-Benzoyl-N-[2-(phenyl)ethyl]-N-carbamic Acid R-Quinuclidinol Ester Succinic Acid Salt](/img/structure/B584256.png)
![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)
![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)
